molecular formula C14H12ClN3O3 B280455 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide

Cat. No. B280455
M. Wt: 305.71 g/mol
InChI Key: PJUDNFCRHYIFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide, also known as CPFMF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPFMF has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The exact mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide is not fully understood. However, it has been suggested that 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as COX-2 and MMPs. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide has also been found to possess anti-oxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide has been found to possess various biochemical and physiological effects. In vitro studies have shown that 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide inhibits the activity of COX-2 and MMPs, which are enzymes involved in inflammation and cancer progression. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide has also been found to possess anti-oxidant properties, which may be attributed to its ability to scavenge free radicals. In vivo studies have shown that 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide reduces inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide in lab experiments is its relatively low toxicity. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide has been found to be well-tolerated in animal models, which makes it a potential candidate for further preclinical and clinical studies. However, one of the limitations of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide in lab experiments is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide. One potential direction is to investigate the potential of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another potential direction is to investigate the potential of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide as a therapeutic agent for the treatment of various types of cancers. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide and its potential side effects.

Synthesis Methods

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-chloro-1H-pyrazole, which is then reacted with furfurylamine to form 4-chloro-1-(furan-2-ylmethyl)-1H-pyrazole. The resulting compound is then reacted with furfural to form 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide.

Scientific Research Applications

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancers. Additionally, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide has been found to possess anti-oxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C14H12ClN3O3/c15-10-6-17-18(8-10)9-12-3-4-13(21-12)14(19)16-7-11-2-1-5-20-11/h1-6,8H,7,9H2,(H,16,19)

InChI Key

PJUDNFCRHYIFEZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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